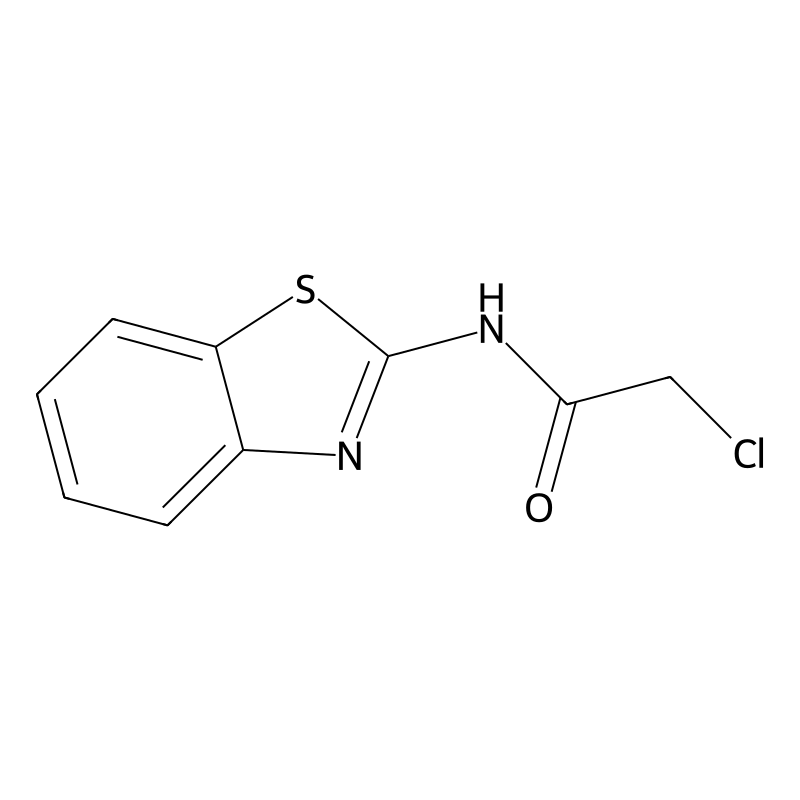

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- BTA finds use as a reagent for the determination of rhenium, a rare earth metal. It forms a colored complex with rhenium ions in solution, allowing for its quantitative measurement using spectrophotometry [].

- BTA can also be utilized in the gravimetric analysis of other metal ions, such as lead and mercury, by forming insoluble precipitates with them [].

Organic Synthesis:

- BTA serves as an electrophilic reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactive chloroacetyl group readily participates in various reactions, such as cyclizations and nucleophilic substitutions [].

Research into Biological Activity:

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a benzothiazole derivative characterized by the presence of a chloroacetamide functional group. Its molecular formula is C9H7ClN2OS, and it features a benzothiazole ring which contributes to its biological activity. The compound typically appears as a crystalline solid with specific melting points depending on the purity and method of synthesis.

- Chloroacetylation: The synthesis involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of potassium carbonate as a base, leading to the formation of N-1,3-benzothiazol-2-yl-2-chloroacetamide .

- Amination: This compound can be further reacted with hydrazine hydrate to yield derivatives such as N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide .

N-1,3-benzothiazol-2-yl-2-chloroacetamide exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains .

- Antitumor Activity: It has been evaluated for its potential as an antitumor agent, showing promising results in vitro .

The synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide typically involves:

- Formation of 2-Aminobenzothiazole: This can be achieved through the condensation of aniline with ammonium thiocyanate in the presence of bromine as a catalyst .

- Chloroacetylation Reaction: The key step involves mixing 2-aminobenzothiazole with chloroacetyl chloride and potassium carbonate in chloroform under reflux conditions for several hours . The product is then purified through recrystallization.

N-1,3-benzothiazol-2-yl-2-chloroacetamide finds applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is explored as a potential drug candidate.

- Agriculture: Compounds similar to this may also be evaluated for use in agricultural fungicides or pesticides.

Interaction studies involving N-1,3-benzothiazol-2-yl-2-chloroacetamide focus on its binding affinity to biological targets:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in disease pathways.

- Molecular Docking Studies: In silico studies have been conducted to predict its interaction with various protein targets, indicating potential therapeutic applications .

N-1,3-benzothiazol-2-yl-2-chloroacetamide shares structural similarities with other benzothiazole derivatives. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| N-(1,3-benzothiazol-2-yl)-acetamide | Lacks chlorine substituent |

| N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Contains additional aromatic substitution |

| 2-Aminobenzothiazole | Precursor compound used in synthesis |

Each of these compounds exhibits unique properties and activities that differentiate them from N-1,3-benzothiazol-2-yl-2-chloroacetamide while maintaining some common structural characteristics.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant